2-Methylpentane-3-sulfonyl chloride 2-Methylpentane-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220383
InChI: InChI=1S/C6H13ClO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C6H13ClO2S
Molecular Weight: 184.69 g/mol

2-Methylpentane-3-sulfonyl chloride

CAS No.:

Cat. No.: VC16220383

Molecular Formula: C6H13ClO2S

Molecular Weight: 184.69 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpentane-3-sulfonyl chloride -

Specification

Molecular Formula C6H13ClO2S
Molecular Weight 184.69 g/mol
IUPAC Name 2-methylpentane-3-sulfonyl chloride
Standard InChI InChI=1S/C6H13ClO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3
Standard InChI Key RSRIDXKOQSSNAE-UHFFFAOYSA-N
Canonical SMILES CCC(C(C)C)S(=O)(=O)Cl

Introduction

Chemical Structure and Nomenclature

2-Methylpentane-3-sulfonyl chloride (IUPAC name: (3S)-2-methylpentane-3-sulfonyl chloride) is a chiral aliphatic sulfonyl chloride with the molecular formula C6H13ClO2SC_6H_{13}ClO_2S and a molecular weight of 185 Da . Its structure features a sulfonyl chloride group (-SO2_2Cl) at the third carbon of a 2-methylpentane chain, introducing steric effects that influence its reactivity compared to linear analogs like propanesulfonyl chloride. The compound’s stereochemistry, particularly the (3S) configuration, can impact its interactions in enantioselective syntheses, though studies on its optical activity remain limited.

Molecular and Computational Properties

Key physicochemical properties derived from computational models include:

PropertyValue
LogP (Partition Coefficient)2.29
Rotatable Bonds3
Polar Surface Area34 Ų
Hydrogen Bond Acceptors2
Heavy Atom Count10

These properties suggest moderate lipophilicity and solubility in organic solvents like dichloromethane and acetonitrile, aligning with its utility in solution-phase reactions .

Synthesis Methodologies

Traditional Chlorination Routes

The conventional synthesis involves chlorination of 2-methylpentane-3-thiol or its corresponding sulfonic acid using reagents like thionyl chloride (SOCl2_2) or sulfuryl chloride (SO2_2Cl2_2). A representative reaction is:

RSH+2SOCl2RSO2Cl+2HCl+SCl2R-SH + 2 \, \text{SOCl}_2 \rightarrow R-SO_2Cl + 2 \, \text{HCl} + \text{SCl}_2

This method, while efficient, requires stringent temperature control (-5°C to 0°C) to minimize side reactions such as over-chlorination . For example, a protocol from the RSC supporting information describes the use of pre-cooled solvents and argon atmospheres to stabilize intermediates . Yields typically range from 54% to 86%, depending on purification techniques like flash chromatography or recrystallization .

Photocatalytic Synthesis

A groundbreaking approach reported in ACS Organic & Inorganic Au utilizes visible-light photocatalysis with potassium poly(heptazine imide) (K-PHI) to synthesize sulfonyl chlorides from aryldiazonium salts . While initially applied to aromatic systems, this method’s mild conditions (room temperature, visible light) and functional group tolerance suggest adaptability to aliphatic substrates like 2-methylpentane-3-sulfonyl chloride. Key steps include:

  • Reductive Electron Transfer: K-PHI (ECB=0.35V vs NHEE_{\text{CB}} = -0.35 \, \text{V vs NHE}) reduces diazonium salts, generating aryl radicals.

  • Sulfonation: Radicals react with sulfur dioxide (SO2_2) and chlorine sources (e.g., HCl) to form sulfonyl chlorides.

This method avoids harsh reagents and achieves yields up to 95% for electron-rich and electron-poor substrates, outperforming traditional routes in selectivity .

Reactivity and Mechanistic Insights

Electrophilic Sulfonylation

The sulfonyl chloride group (-SO2_2Cl) serves as a potent electrophile, reacting with nucleophiles such as amines and alcohols. For instance, in the presence of triethylamine, 2-methylpentane-3-sulfonyl chloride reacts with primary amines to form sulfonamides:

RNH2+RSO2ClRSO2NHR+HClR-NH_2 + R'-SO_2Cl \rightarrow R'-SO_2-NH-R + HCl

This reaction is critical in pharmaceutical synthesis, where sulfonamides are prevalent motifs . Steric hindrance from the branched alkane may slow kinetics compared to linear analogs, though no empirical data specific to this compound exist.

Stability and Decomposition

The compound exhibits moderate thermal stability, decomposing at temperatures above 100°C. Storage under argon at -20°C is recommended to prevent hydrolysis or thiadiazole formation, as observed in related sulfonyl chlorides .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in constructing sulfonamide drugs. While direct studies on 2-methylpentane-3-sulfonyl chloride are scarce, its structural similarity to methanesulfonyl chloride suggests utility in antibiotic and protease inhibitor syntheses. For example, the RSC protocol highlights its use in cross-coupling reactions to generate heterocyclic scaffolds .

Polymer Chemistry

Comparative Analysis with Related Sulfonyl Chlorides

The branched structure of 2-methylpentane-3-sulfonyl chloride confers distinct steric and electronic properties compared to:

  • Methanesulfonyl Chloride: Linear structure with higher reactivity but lower steric shielding.

  • Benzenesulfonyl Chloride: Aromatic ring stabilizes the sulfonyl group, reducing electrophilicity.

These differences underscore the importance of substrate selection in tailoring reaction outcomes.

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